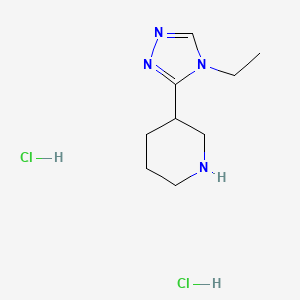
4-(2,4-Difluorophenyl)picolinic acid
Descripción general
Descripción
4-(2,4-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.18 . It is also known as 4-(2,4-Difluorophenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a carboxylic acid group and a 2,4-difluorophenyl group . The canonical SMILES representation of the molecule isC1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O .
Aplicaciones Científicas De Investigación
Analytical Methods and Antioxidant Activity
The study of antioxidants is vital across different fields such as food engineering, medicine, and pharmacy due to their potential health benefits. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests are crucial for determining the antioxidant activity in substances. These methods, based on spectrophotometry, assess the kinetics of reactions involving antioxidants and are applied in analyzing complex samples. The integration of chemical and electrochemical methods could further clarify the mechanisms and kinetics of antioxidant processes, highlighting the significance of comprehensive analytical approaches in research applications (Munteanu & Apetrei, 2021).
Environmental Impact and Biodegradation
The environmental behavior of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with 4-(2,4-Difluorophenyl)picolinic acid, and their microbial biodegradation are critical research areas. The use of microorganisms to degrade or transform recalcitrant compounds present in industrial wastewater is a promising approach to mitigate environmental pollution. Enzymes like laccases and peroxidases, in conjunction with redox mediators, have shown potential in enhancing the efficiency of biodegradation processes. This enzymatic approach offers an environmentally friendly solution to pollution, emphasizing the role of microbial degradation in managing the impact of chemical pollutants on ecosystems (Magnoli et al., 2020).
Mecanismo De Acción
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), altering their structures and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in various cellular processes, including viral replication and packaging .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, which inhibits their function . This interaction could potentially lead to changes in cellular processes, including those involved in viral replication and packaging .
Biochemical Pathways
Picolinic acid has been shown to affect immune responses, sometimes working in conjunction with other cytokines such as interferon gamma . This suggests that 4-(2,4-Difluorophenyl)picolinic acid may also influence immune-related pathways.
Result of Action
Picolinic acid has been shown to exhibit antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDILFQLNVGMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238059 | |
| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-21-9 | |
| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)





![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)




![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

